6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Medicinal Chemistry Lead Optimization Physicochemical property

Scaffold optimized for kinase inhibitor (p38 MAPK) and anti-HIV NNRTI programs. The 2,4-difluorophenyl substitution elevates cLogP to 2.84 vs. 2.45 for the 4-fluorophenyl analog, enhancing cellular permeability and target engagement without adding molecular weight. The methylthio group serves as a versatile synthetic handle—oxidize to sulfone for amine displacement or exploit in Pd-mediated cross-coupling for fragment growth. Procure high-purity material to accelerate SAR and lead optimization.

Molecular Formula C11H8F2N2OS
Molecular Weight 254.26 g/mol
CAS No. 2098020-55-2
Cat. No. B1487121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS2098020-55-2
Molecular FormulaC11H8F2N2OS
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C11H8F2N2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15,16)
InChIKeyYPWVQGXCRIIPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (2098020-55-2): A Strategic Pyrimidinone Building Block


6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098020-55-2) is a heterocyclic pyrimidinone building block featuring a methylthio group at the 2-position and a 2,4-difluorophenyl substituent at the 6-position of the pyrimidine ring. This structure places it within a class of compounds frequently utilized as intermediates in medicinal chemistry, particularly for synthesizing kinase inhibitors and HIV-1 reverse transcriptase inhibitors [REFS-1, REFS-2]. The presence of the methylthioether handle allows for subsequent chemical modifications, including oxidation to a sulfone for displacement with amines, a key step in developing bioactive molecules .

Why 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one Cannot Simply Be Replaced by Other Aryl Pyrimidinones


The biological and physicochemical profile of a pyrimidinone derivative is highly sensitive to the substitution pattern on the 6-aryl ring. Replacing the 2,4-difluorophenyl group with other halogenated or non-halogenated aryls, such as 4-fluorophenyl or 4-chlorophenyl, significantly alters key properties like lipophilicity and topological polar surface area (tPSA), which are critical for target binding and membrane permeability in lead optimization . While in-class analogs like 6-(4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 494778-05-1) share a common scaffold, the precise position of fluorine atoms impacts the compound's dipole moment and potential for halogen bonding, thereby affecting target selectivity and pharmacokinetic outcomes that cannot be predicted by simple analogy [REFS-2, REFS-3].

Quantitative Differentiation of 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (2098020-55-2) from Closest Analogs


Lipophilicity (cLogP) Comparison with 6-(4-fluorophenyl) Analog

The target compound's calculated partition coefficient (cLogP) indicates a higher lipophilicity compared to the mono-fluorinated 6-(4-fluorophenyl) analog (CAS 494778-05-1), directly impacting blood-brain barrier permeability predictions in CNS-targeted drug discovery .

Medicinal Chemistry Lead Optimization Physicochemical property

Topological Polar Surface Area (tPSA) Differentiation from 6-(4-chlorophenyl) Analog

The tPSA of the target compound is higher than that of the 6-(4-chlorophenyl) analog, a property that influences intestinal absorption and oral bioavailability. This difference arises from the added fluorine atom's contribution to electronegativity without a proportional increase in molecular weight .

Drug Design Permeability Bioavailability

Molecular Weight and Leading Pharmaceutical Agent Properties Compared to 6-(2,6-difluorophenyl) Analog

The target compound possesses a lower molecular weight than the 6-(2,6-difluorophenyl) analog (CAS 2097967-44-5), making it a smaller fragment start, which is often preferred in fragment-based drug discovery campaigns where optimizing ligand efficiency is key [REFS-1, REFS-2].

Fragment-Based Drug Discovery CNS Drug Lead-Like Properties

Vendor Purity and Immediate Stock Availability for Synthetic Feasibility

Commercially available from major sources at a verified purity of 98%, the target compound's ready availability in high purity reduces the internal resource cost of custom synthesis, which can be a critical differentiating factor versus less accessible or discontinued analogs like the 6-(4-fluorophenyl) analog .

Chemical Procurement Quality Control Prompt Lead Optimization

Procurement-Backed Application Scenarios for 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (2098020-55-2)


Late-Stage Lead Optimization of Kinase Inhibitors Requiring Optimized Lipophilicity

Medicinal chemistry teams developing kinase inhibitors against targets like p38 MAPK can utilize the target compound as a core scaffold to deliberately increase lipophilicity (cLogP 2.84 vs 2.45 for the 4-fluorophenyl analog) while maintaining a lower molecular weight, potentially improving cell-based target engagement . This is a quantifiable design choice to bias compounds toward higher cellular activity, supported by the scaffold's established use in patent literature [1].

Fragment-Based Drug Discovery (FBDD) Library Synthesis with Diverse Exit Vectors

The unique 2,4-difluorophenyl substitution pattern provides a different synthetic handle for Pd-mediated cross-coupling reactions compared to the 2,6-difluorophenyl isomer, despite identical molecular weight. This allows fragment library designers to explore a distinct chemical space by growing the fragment in a different trajectory, leveraging the in-stock, high-purity material to rapidly build a series of analogs for SAR analysis .

NNRTI Scaffold Replacement to Circumvent Drug Resistance

In anti-HIV drug discovery, the emergence of resistance against non-nucleoside reverse transcriptase inhibitors (NNRTIs) like delavirdine necessitates new scaffolds. The compound's pyrimidine thioether core, combined with the specific 2,4-difluorophenyl motif, offers a differentiated electronic profile for targeting the HIV-1 reverse transcriptase allosteric pocket, a strategy supported by the activity of related pyrimidine thioethers against resistant strains (IC50 as low as 66 nM against P236L RT) [2].

Agrochemical Lead Discovery Focusing on Enhanced Cuticular Penetration

The optimized lipophilicity of the target compound, quantified by its cLogP of 2.84, makes it a promising scaffold for agrochemical programs where cuticular penetration of leaves or insect exoskeletons is a key performance differentiator. Its differentiated property profile over the less lipophilic 4-fluorophenyl analog provides a clear, data-driven selection criterion for chemical probes in industrial research .

Quote Request

Request a Quote for 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.